1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

Peptide nucleic acid synthesis PNA monomer Nucleobase acetic acid linker

Methyl (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 56059-28-0; molecular formula C7H7FN2O4; MW 202.14) is the methyl ester of 5-fluorouracil-1-yl acetic acid. It belongs to the class of N1-substituted 5-fluorouracil (5-FU) derivatives whose acetic acid side-chain provides a carboxylate handle for further conjugation.

Molecular Formula C7H7FN2O4
Molecular Weight 202.14 g/mol
CAS No. 56059-28-0
Cat. No. B3053773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
CAS56059-28-0
Molecular FormulaC7H7FN2O4
Molecular Weight202.14 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(C(=O)NC1=O)F
InChIInChI=1S/C7H7FN2O4/c1-14-5(11)3-10-2-4(8)6(12)9-7(10)13/h2H,3H2,1H3,(H,9,12,13)
InChIKeyATGWGHLJNFEABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidineacetic Acid Methyl Ester (CAS 56059-28-0): A Protected 5-Fluorouracil Acetic Acid Intermediate for Peptide Nucleic Acid Monomer Synthesis


Methyl (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 56059-28-0; molecular formula C7H7FN2O4; MW 202.14) is the methyl ester of 5-fluorouracil-1-yl acetic acid. It belongs to the class of N1-substituted 5-fluorouracil (5-FU) derivatives whose acetic acid side-chain provides a carboxylate handle for further conjugation [1]. Structurally, the compound is a protected form of 5-fluorouracil-1-acetic acid (FUAC), which itself is a key intermediate for peptide nucleic acid (PNA) monomer construction, as the nucleobase-acetic acid motif is the standard building block for appending 5-FU to the PNA backbone [2]. Commercially, the methyl ester is routinely supplied at ≥97–98% purity (HPLC) [3].

Why Unprotected 5-FU, Free Acid FUAC, or Alternative 5-FU Prodrugs Cannot Simply Replace the Methyl Ester in PNA Monomer Synthesis and Selective Conjugation


The methyl ester of 5-fluorouracil-1-acetic acid occupies a unique niche among 5-FU derivatives because it simultaneously provides (i) a carboxylate protected as a methyl ester for organic-solvent compatibility during solid-phase PNA synthesis [1] and (ii) an N1-acetic acid linker that positions the 5-FU nucleobase analog at the correct distance from the PNA backbone [1]. Unprotected 5-fluorouracil (5-FU) lacks the carboxylate handle entirely and cannot be directly incorporated into PNA oligomers. The free acid (FUAC; CAS 56059-30-4) bears a free carboxylic acid that would interfere with coupling chemistry in PNA synthesis. Meanwhile, N1-alkoxycarbonyl prodrugs of 5-FU (e.g., butyl- or hexyl-carbamoyl derivatives) are designed for hydrolytic release of 5-FU in vivo and possess negligible cytotoxicity of their own, while acetic acid ester derivatives are very stable and require liver homogenate for hydrolysis, meaning they are functionally inert as direct antimetabolites [2]. Therefore, substitution of the methyl ester with any of these analogs would either forfeit the synthetic handle required for PNA assembly or introduce unwanted chemical reactivity.

Quantitative Differentiation Evidence for 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidineacetic Acid Methyl Ester (CAS 56059-28-0)


Enabling PNA Monomer Construction Through Protected Carboxylate: Methyl Ester vs. Free Acid

In solid-phase PNA synthesis, the nucleobase must be appended to the N-(2-aminoethyl)glycine backbone via an acetic acid linker, with the carboxylic acid protected as an ester to prevent side reactions during coupling [1]. The methyl ester of 5-fluorouracil-1-acetic acid (CAS 56059-28-0) is the direct precursor to the required N-protected nucleobase acetic acid building block. By contrast, the free acid (5-fluorouracil-1-acetic acid, CAS 56059-30-4) would participate in unwanted amide bond formation with the amino component of the PNA backbone unless re-protected [1]. The methyl ester is supplied at 98% purity and can be used without additional esterification steps, reducing synthetic step count by one relative to the free acid route [2]. The methyl ester also exhibits higher solubility in organic solvents commonly used for PNA monomer coupling (e.g., DMF, NMP) compared to the free acid, which is predominantly water-soluble .

Peptide nucleic acid synthesis PNA monomer Nucleobase acetic acid linker

Hydrolytic Stability Contrasted with N-Acyloxycarbonyl 5-FU Prodrugs

A systematic study of six 5-FU prodrugs demonstrated that acetic acid ester derivatives (exemplified by 5-FU-1-acetylpentane, FUAP, and 5-FU-1-acetylhexane, FUAH) are 'very stable' in aqueous solution and are hydrolyzed only in the presence of liver homogenate, whereas N-acyloxycarbonyl derivatives (e.g., BGFU, BLFU, CGFU, CLFU) undergo hydrolysis enhanced at higher pH and in human plasma [1]. The methyl ester of 5-fluorouracil-1-acetic acid shares the structural motif of these acetic acid ester derivatives (ester linkage at the N1-acetic acid position). The cytotoxicity of the acetic acid ester derivatives was reported as 'negligible' compared to 5-FU and the N-acyloxycarbonyl series, which retained 4- to 5-fold lower cytotoxicity than 5-FU [1]. The therapeutic ratio of acetic acid ester derivatives (0.79 for FUAH, 0.83 for FUAP) was substantially lower than that of the N-acyloxycarbonyl series (3.30 for BGFU, 4.19 for CGFU) and 5-FU itself (1.81) [1].

Prodrug stability Hydrolysis kinetics 5-FU prodrugs

Antitumor Activity of the Free Acid Form (FUAC) as a Benchmark for Conjugate Design

The free acid form of the target compound, 5-fluorouracil-1-acetic acid (HFAA), was evaluated for antitumor activity against multiple murine tumor models. At concentrations of 1.0 × 10⁻⁵ to 1.0 × 10⁻² μg·mL⁻¹, HFAA inhibited colony formation of L-1210 leukemia cells and the growth of transplanted sarcoma 180 (S-180), hepatic carcinoma (HEPA), and Ehrlich ascites carcinoma (EC) [1]. Quantitatively, the maximum inhibitory rate of HFAA for Ehrlich ascites carcinoma was 22.4%, while its lanthanum complex La(FAA)₃ achieved 43.4% [1]. By comparison, 5-fluorouracil (5-FU) shows an IC₅₀ of 10.7 ± 0.5 μg·mL⁻¹ against HL-60 leukemia cells and 2.3 ± 0.6 μg·mL⁻¹ against CCRF-CEM cells in standard cytotoxicity assays [2].

Antitumor activity 5-Fluorouracil-1-acetic acid Rare earth complexes

Enhanced Cytotoxic Activity of 5-FU-1-Acetic Acid–Colchicine Conjugates Over 5-FU and Colchicine Alone

5-Fluorouracil-1-yl acetic acid (the hydrolysis product of the target methyl ester) was used as a key intermediate to synthesize a series of uracil and 5-fluorouracil-1-yl-acetic acid–colchicine conjugates (compounds 6a–6n) [1]. In vitro cytotoxicity testing against four human cancer cell lines (BEL7402 hepatocellular carcinoma, A2780 ovarian carcinoma, A549 lung adenocarcinoma, MCF7 breast carcinoma) demonstrated that compounds 6a, 6e, 6h, and 6l exhibited more potent cytotoxic activity than both 5-fluorouracil and colchicine individually [1]. Although full IC₅₀ values are behind paywall, the published abstract declares 'more potent cytotoxic activities than 5-fluorouracil and colchicine' for these conjugates [1].

Colchicine conjugate Cytotoxicity Structure-activity relationship

Synthesis Yield and Purity Benchmark: Optimized Route to 5-Fluorouracil-1-yl Acetic Acid

An improved synthetic method for 5-fluorouracil-1-yl acetic acid, the direct precursor to the methyl ester, was reported by Hu et al. to proceed in 81% yield with a purity of 99.57% (by HPLC) [1]. While this paper describes the free acid, the methyl ester is typically prepared from this acid by esterification with methanol under acid catalysis (Fischer esterification) or via reaction with methyl bromoacetate directly from 5-fluorouracil [2]. The high purity of the parent acid translates into a high-purity methyl ester product available commercially at ≥97–98% [3]. For comparison, N1-hydroxyalkyl-5-fluorouracils reported in a parallel study showed antitumor inhibition ratios of 52.40% (N1-hydroxyethyl) and 67.32% (N1-hydroxypropyl), but these compounds lack the carboxylate handle required for peptide or PNA conjugation [4].

Synthetic method Yield optimization Intermediate purity

In Vitro Antiproliferative Activity of the Free Acid Form vs. Standard 5-FU in Fibroblast Model

5-Fluorouracil-1-yl-acetic acid (the free acid form obtained by hydrolysis of the methyl ester) at a concentration of 400 μg·mL⁻¹ inhibited the proliferation of mouse fibroblast cell line L929 by approximately 40.0% [1]. For comparison, 5-fluorouracil at 10.7 ± 0.5 μg·mL⁻¹ achieves 50% inhibition (ED₅₀) of HL-60 leukemia cells [2]. The free acid thus requires substantially higher concentrations to achieve comparable antiproliferative effects in a fibroblast model, consistent with its role as a conjugation-ready intermediate rather than a direct cytotoxic agent. The methyl ester form is anticipated to be even less active before ester hydrolysis, reflecting the class-level observation that acetic acid ester derivatives of 5-FU exhibit negligible intrinsic cytotoxicity [3].

Antiproliferative Fibroblast Polymer prodrug

Optimal Research and Industrial Application Scenarios for 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidineacetic Acid Methyl Ester (CAS 56059-28-0)


Synthesis of 5-Fluorouracil-Modified Peptide Nucleic Acid (PNA) Oligomers for Antisense and Diagnostic Probe Development

The methyl ester is the direct precursor to the nucleobase acetic acid building block required for PNA monomer assembly. Following hydrolysis to the free acid, it can be coupled to the N-(2-aminoethyl)glycine backbone using standard peptide coupling reagents (HBTU, HOBt). PNA oligomers bearing 5-FU as a modified nucleobase are of interest for antisense applications targeting thymidylate synthase mRNA and for fluorescence-based nucleic acid detection probes where 5-FU offers distinct hydrogen-bonding patterns relative to thymine [1]. The protection provided by the methyl ester ensures compatibility with Fmoc-based solid-phase synthesis protocols, avoiding side reactions that would occur with the free carboxylic acid [1].

Construction of 5-FU-1-Acetic Acid–Drug Conjugates for Targeted Cytotoxic Payload Delivery

Hydrolysis of the methyl ester to 5-fluorouracil-1-acetic acid provides a conjugation-ready carboxylic acid that can be coupled to colchicine analogues, yielding hybrid molecules with cytotoxic activity superior to either parent drug alone [2]. The same handle enables conjugation to polysaccharides (e.g., hydroxyethyl starch, β-cyclodextrin) for sustained-release prodrug formulations, where the ester linkage between the drug and polymer is cleaved under physiological conditions to release the active 5-FU species over extended periods (half-lives of 17–38 h at pH 6.8–7.4, 37 °C) [3]. The methyl ester's high purity (≥97–98%) ensures consistent conjugation stoichiometry [4].

Metal-Complex Antitumor Agents via 5-FU-1-Acetic Acid Chelation

The free acid form, accessible by hydrolysis of the methyl ester, serves as a ligand for rare earth and transition metal complexation. Lanthanum and europium complexes of 5-fluorouracil-1-acetic acid have demonstrated enhanced antitumor activity relative to the free ligand, with the La(FAA)₃ complex achieving a 43.4% inhibitory rate against Ehrlich ascites carcinoma versus 22.4% for the ligand alone, and the Eu(FAA)₃ complex prolonging the survival of HEPA-bearing mice by 284% [5]. Copper(II) complexes of FUAC with 2,2′-bipyridine or 1,10-phenanthroline co-ligands have also shown anticancer activity against human cancer cell lines [6]. The methyl ester provides a well-characterized, high-purity starting material for reproducible complex synthesis.

Reference Standard for Analytical Method Development and Metabolite Identification of 5-FU Prodrugs

5-Fluorouracil-1-acetic acid is a known metabolite of certain 5-FU polymer prodrugs, released upon ester hydrolysis of the conjugate [3]. The methyl ester (CAS 56059-28-0) can be used as a derivatization standard in HPLC and LC-MS method development for quantifying this metabolite in biological matrices, taking advantage of its well-defined chromatographic retention and mass spectral properties (monoisotopic mass 202.038985) . Its availability as a single, well-characterized compound with defined purity (≥98%) supports its use as a calibration reference in pharmacokinetic studies of 5-FU-acetic acid-based delivery systems.

Quote Request

Request a Quote for 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.